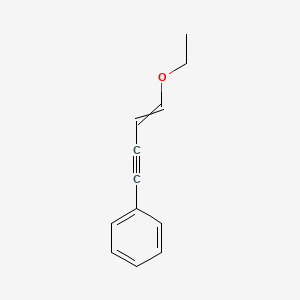

(4-Ethoxybut-3-en-1-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

33734-07-5 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-ethoxybut-3-en-1-ynylbenzene |

InChI |

InChI=1S/C12H12O/c1-2-13-11-7-6-10-12-8-4-3-5-9-12/h3-5,7-9,11H,2H2,1H3 |

InChI Key |

OUURVDMTMVYFQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxybut 3 En 1 Yn 1 Yl Benzene and Congeners

Strategies for Constructing the En-yne Substructure

Base-Promoted Elimination Reactions

Base-promoted elimination reactions represent a classical yet effective method for the generation of carbon-carbon multiple bonds. In the context of enyne synthesis, this approach typically involves the elimination of a leaving group from a suitably functionalized propargylic precursor.

The synthesis of enynes from propargylic acetals, such as phenylpropargyl aldehyde diethyl acetal (B89532), offers a viable route to compounds like (4-Ethoxybut-3-en-1-yn-1-yl)benzene. The general strategy involves the deprotonation at the carbon adjacent to the alkyne, followed by the elimination of an alkoxide or a related group. While specific literature detailing the direct conversion of phenylpropargyl aldehyde diethyl acetal to this compound via a simple base-promoted elimination is not extensively documented, the principle is well-established in organic synthesis. The reaction would theoretically proceed by the removal of one of the ethoxy groups along with a proton from the propargylic position to form the enol ether.

Similarly, propargylic dithioacetals serve as stable precursors that can be activated for elimination under specific conditions. The enhanced acidity of the propargylic protons due to the presence of the sulfur atoms facilitates the initial deprotonation step. Subsequent elimination of a thiolate group, often assisted by a soft metal cation, leads to the formation of the enyne moiety.

| Precursor Type | General Structure | Product Type |

| Propargylic Acetal | R-C≡C-CH(OR')₂ | Enol Ether Enyne |

| Propargylic Dithioacetal | R-C≡C-CH(SR')₂ | Thioenol Ether Enyne |

Table 1: General Precursors for Base-Promoted Enyne Synthesis

The stereochemical outcome of the elimination reaction, yielding either the (E)- or (Z)-isomer of the enyne, is highly dependent on the choice of base and the reaction conditions. The use of superbases, which are exceptionally strong bases, can significantly influence the stereoselectivity of the double bond formation. While the specific influence of superbases on the formation of this compound is not detailed in readily available literature, general principles of elimination reactions can be applied.

For instance, the use of bulky bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can favor the formation of the thermodynamically more stable (E)-isomer through an E2 elimination pathway. The stereochemistry of the transition state, which is influenced by steric interactions between the base, the substrate, and the solvent, dictates the final geometry of the product. The choice of solvent and temperature also plays a crucial role in controlling the selectivity of these reactions. Non-polar solvents often favor syn-elimination pathways, while polar solvents can promote anti-elimination, leading to different stereoisomers. A study on base-promoted elimination reactions of arylaldehyde O-benzoyloximes demonstrated that the rate of anti-elimination can be significantly faster than syn-elimination. korea.ac.kr

| Superbase | Potential Stereochemical Outcome | Key Factors |

| Lithium diisopropylamide (LDA) | Favors (E)-isomer | Bulky nature, steric hindrance |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | Favors (E)-isomer | Bulky nature, steric hindrance |

| Potassium tert-butoxide | Can lead to mixtures | Less sterically demanding |

Table 2: Potential Influence of Superbases on Enyne Stereoselectivity

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon bonds. The Sonogashira coupling, in particular, is a powerful method for the formation of aryl-alkyne bonds and can be adapted for the synthesis of enynes. wikipedia.orggold-chemistry.org

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of phenylacetylene (B144264) with a suitable halo-substituted ethoxyethene, such as 1-bromo-2-ethoxyethene.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst. wikipedia.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. wikipedia.orggold-chemistry.org Domino processes that combine Sonogashira coupling with a subsequent cyclization have also been developed to create complex molecular architectures in a single step. organic-chemistry.orgorganic-chemistry.org

The choice of ligand and catalyst system is critical for controlling the regioselectivity and stereoselectivity of the Sonogashira coupling. The electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the reaction's efficiency and outcome. nih.gov For instance, bulky and electron-rich phosphine ligands can enhance the catalytic activity and stability of the palladium complex.

In the context of synthesizing a specific stereoisomer of this compound, the geometry of the starting vinyl halide is typically retained in the final product. Therefore, starting with a pure (E)- or (Z)-1-bromo-2-ethoxyethene would lead to the corresponding (E)- or (Z)-enyne. The design of the catalyst system can also influence the selectivity in cases where multiple reactive sites are present in one of the coupling partners. A study on the Sonogashira cross-coupling of substituted aryl bromides and acetylenes demonstrated that the ideal catalyst is determined by the steric bulk of the acetylene. nih.gov

| Ligand Type | Catalyst System Example | Influence on Reaction |

| Monodentate Phosphine | Pd(PPh₃)₄/CuI | Standard, generally effective |

| Bulky Phosphine | Pd(P(t-Bu)₃)₂/CuI | Increased reactivity for less reactive halides |

| Bidentate Phosphine | Pd(dppf)Cl₂/CuI | Enhanced stability of the catalyst |

Table 3: Representative Ligand and Catalyst Systems for Sonogashira Coupling

Advanced Carbon-Hydrogen (C-H) Functionalization and Alkynylation/Vinylation Strategies

The direct functionalization of C-H bonds represents a powerful and atom-economical approach in modern organic synthesis. These strategies avoid the pre-functionalization of starting materials, thus shortening synthetic sequences.

Aerobic C-H Activation Pathways for sp³-C(H) Alkynylation

The direct alkynylation of sp³ C-H bonds using oxygen from the air as the terminal oxidant is a cutting-edge area of research. While direct aerobic sp³ C-H alkynylation remains challenging, related transformations provide a strong foundation for developing such methods. For instance, palladium-catalyzed aerobic olefination of unactivated sp³ C–H bonds has been demonstrated, using nitrogen heterocycles as directing groups and air as the oxidant. nih.govnih.gov In these systems, a Pd(II) catalyst activates the C-H bond, and the resulting intermediate reacts with an alkene. A similar strategy could be envisioned for alkynylation, where an activated alkyne would trap the organopalladium intermediate.

Furthermore, dual catalytic systems combining photocatalytic aerobic oxidation with metal-catalyzed alkynylation have been developed for the C-H functionalization of tertiary amines. manchester.ac.uk This approach uses visible light and a photocatalyst to generate a reactive intermediate from the amine, which is then alkynylated by a second metal catalyst. manchester.ac.uk Another relevant method is the aerobically-initiated amination of α-C(sp³)–H bonds in ethereal compounds, which proceeds via radical intermediates generated using atmospheric oxygen. rsc.org This highlights the potential of using ethereal oxygen as an activating group for C-H functionalization adjacent to the oxygen atom.

A hypothetical pathway for a congener of this compound could involve the aerobic oxidation of a suitable precursor, followed by a metal-catalyzed coupling with an alkynylating agent.

Photocatalytic Methods in Enyne Synthesis and Functionalization

Photocatalysis, which utilizes light to drive chemical reactions, offers mild and sustainable pathways for complex molecule synthesis. Copper-catalyzed functionalization of enynes has emerged as a powerful tool, enabling a variety of transformations including boro-, hydro-, and difunctionalizations. nih.govrsc.org These reactions often yield densely functionalized and enantioenriched products from readily accessible enyne substrates. nih.gov

The ambident reactivity of 1,3-enynes can be harnessed under copper catalysis to achieve a multitude of products, with the outcome often determined by the specific ligand, copper source, and reaction conditions. nih.gov A photocatalytic approach could involve the generation of a radical intermediate that adds across the enyne system, or the direct photoexcitation of a copper-enyne complex to facilitate subsequent bond formation. For example, a dual catalytic system employing a photocatalyst for aerobic oxidation alongside a metal catalyst for alkynylation demonstrates the potential of light-driven C-C bond formation under mild conditions. manchester.ac.uk The development of such photocatalytic methods for the direct synthesis of the this compound framework could involve the coupling of a phenylacetylene radical anion, generated photocatalytically, with an appropriate ethoxy-containing vinyl electrophile.

Miscellaneous Synthetic Transformations

Beyond C-H activation, other modern synthetic transformations offer efficient routes to the core structure of this compound and its analogs.

Alkoxyhydrosilane-Facilitated Cross-Etherification Routes to Related Structures

The ether linkage in the target molecule is a key feature. A novel and efficient method for the synthesis of unsymmetrical ethers is the alkoxyhydrosilane-facilitated cross-etherification of two different alcohols. rsc.orgrsc.org This reaction serves as an effective method for coupling secondary benzylic alcohols with aliphatic alcohols to provide unsymmetrical dialkyl ethers in good to high yields. rsc.orgrsc.org The alkoxyhydrosilane acts as a mediator in the reaction. rsc.org Initial mechanistic studies suggest the formation of a carbocation from the benzyl (B1604629) alcohol, which is then attacked by the aliphatic alcohol. rsc.org

This methodology could be applied to synthesize precursors to the target molecule. For example, a benzylic alcohol could be coupled with an unsaturated alcohol containing the but-3-en-1-yn-1-yl backbone.

Table 1: Alkoxyhydrosilane-Mediated Cross-Etherification of 1-(p-tolyl)ethanol with Ethanol (B145695)

| Entry | Organosilane Mediator | Equivalents | Yield (%) |

|---|---|---|---|

| 1 | (EtO)₂MeSiH | 4.0 | 95 |

Data sourced from a study on alkoxyhydrosilane-facilitated cross-etherification. rsc.org

This method presents a valuable alternative to traditional etherification methods like the Williamson ether synthesis, which typically requires a strong base and can be limited by competing elimination reactions. libretexts.org Another modern approach is the direct synthesis of ethers from aldehydes and alcohols via an oxocarbenium ion interception strategy, which avoids the need for hydride reductants. nih.gov

Utilization of Highly Functionalized Alkyne Synthons as Precursors

Alkynes are exceptionally versatile building blocks in organic synthesis, serving as precursors to a vast array of functional groups and molecular scaffolds. nih.govlibretexts.org The synthesis of this compound can be approached by starting with a highly functionalized alkyne synthon. Terminal alkynes, in particular, are frequently used due to the acidity of the terminal proton, which allows for the formation of acetylide anions for subsequent alkylation reactions. libretexts.org

One could envision a synthetic route starting from phenylacetylene. This synthon can participate in numerous named reactions, such as Sonogashira, Glaser, and Castro-Stephens couplings, to build more complex structures. nih.gov For the target molecule, phenylacetylene could be coupled with a pre-functionalized vinyl partner, such as an (E)- or (Z)-1-bromo-2-ethoxyethene, via a Sonogashira cross-coupling reaction.

Alternatively, methods that generate highly functionalized vinyl or alkynyl species can provide key intermediates. For example, cobalt-catalyzed 1,1-diboration of terminal alkynes produces 1,1-diborylalkenes, which are versatile synthons for further stereoselective transformations. acs.org Similarly, the hydrotelluration of 1-alkynylphosphonates or 1-alkynyl sulfones can produce stereodefined (Z)-β-aryltellurovinyl derivatives. nih.gov These highly functionalized intermediates could then be elaborated to construct the desired enyne framework.

Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound

The geometry of the double bond in the enol ether moiety is a critical aspect of the target molecule's structure. Controlling this stereochemistry is a significant synthetic challenge.

A powerful strategy for the stereoselective synthesis of Z-enol ethers involves the use of vinylbenziodoxolone (VBX) reagents. rsc.orgrsc.org In this method, stable Z-enamide or Z-enol ether substituted benziodoxolone reagents are synthesized through the stereoselective addition of N- or O-nucleophiles to alkynyl benziodoxolone precursors. rsc.org These VBX reagents can then undergo palladium-catalyzed cross-coupling reactions with various partners, including alkynes, to furnish the final products with high Z-selectivity. rsc.orgrsc.org This approach could be adapted by coupling a phenyl-containing partner with a VBX reagent derived from an ethoxy-containing nucleophile.

Another highly stereoselective method focuses on the nickel-catalyzed three-component coupling of enals, alkynes, and silanes to produce Z-enol silanes with greater than 98:2 selectivity. organic-chemistry.org The resulting Z-enol silane (B1218182) is a versatile intermediate that can be readily converted to the corresponding enol ether. The proposed mechanism involves an O-bound nickel enolate, which dictates the exclusive Z-geometry of the product. organic-chemistry.org

For the synthesis of the Z-isomer of the target molecule, a plausible route would be the nickel-catalyzed coupling of phenylacetylene, an appropriate enal, and a silane, followed by conversion of the silyl (B83357) enol ether to the ethyl enol ether.

Table 2: Selected Methods for Stereoselective Enol Ether Synthesis

| Method | Reagents/Catalyst | Product Type | Stereoselectivity |

|---|---|---|---|

| Vinylbenziodoxolone (VBX) Chemistry | Pd-catalyst, VBX reagent | Z-Enol ethers | High Z-selectivity |

| Nickel-Catalyzed Coupling | Ni(COD)₂, PCy₃ | Z-Enol silanes | >98:2 Z-selectivity |

| Molybdenum-Catalyzed Cross-Metathesis | Mo alkylidene complex | Z-Enol ethers | 94% to >98% Z-selectivity |

Data sourced from studies on stereoselective synthesis. rsc.orgorganic-chemistry.orgresearchgate.net

Furthermore, Z-selective cross-metathesis reactions catalyzed by molybdenum alkylidene complexes can produce Z-disubstituted enol ethers with exceptional stereoselectivity (94% to >98% Z). researchgate.net This method could potentially couple a vinyl ether with a styrene (B11656) derivative, followed by subsequent alkynylation to yield the target structure. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of these transformations.

Control of Olefin Geometry During En-yne Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective synthesis of enynes. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl halide and a terminal alkyne, is a cornerstone of enyne synthesis. The stereochemistry of the resulting enyne is typically retained from the starting vinyl halide, meaning that the use of a pure (E)- or (Z)-vinyl halide will yield the corresponding (E)- or (Z)-enyne. For the synthesis of (E)-(4-Ethoxybut-3-en-1-yn-1-yl)benzene, one could envision the coupling of phenylacetylene with (E)-1-bromo-2-ethoxyethene.

A variation of this approach involves the use of vinylic tellurides. For instance, (E)-vinylic tellurides have been shown to undergo direct cross-coupling with terminal alkynes in the presence of a palladium(II)/CuI catalyst system to furnish (E)-enynes with high stereoselectivity. nih.gov Similarly, the synthesis of (Z)-enynes can be achieved with high stereochemical fidelity through the coupling of (Z)-vinyl tellurides with terminal alkynes. rsc.orgrsc.org This method offers an alternative to the use of vinyl halides and can be highly efficient. rsc.org

Nickel-catalyzed cross-coupling reactions provide another avenue for stereocontrol. For example, the coupling of divinylic chalcogenides with terminal alkynes in the presence of a Ni(dppe)Cl₂/CuI catalyst system proceeds with complete retention of the double bond geometry. acs.org This allows for the synthesis of either (Z)- or (E)-enynes, depending on the stereochemistry of the starting divinyl chalcogenide. acs.org

More recent developments include the palladium-catalyzed hydroalkynylation of allenes, which can produce (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.org This method involves the formation of a hydropalladium intermediate that selectively inserts into the allene, leading to the desired (E)-enyne product. organic-chemistry.org

The following table summarizes representative methods for the stereoselective synthesis of enynes, which are applicable to the synthesis of congeners of this compound.

Table 1: Methodologies for the Stereoselective Synthesis of Enynes

| Reaction Type | Catalyst System | Substrates | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(II)/CuI | (E)-Vinylic Telluride + Terminal Alkyne | (E)-Enyne | nih.gov |

| Sonogashira Coupling | Pd(II)/CuI | (Z)-Vinyl Telluride + Terminal Alkyne | (Z)-Enyne | rsc.orgrsc.org |

| Nickel-Catalyzed Coupling | Ni(dppe)Cl₂/CuI | (Z,Z)-Divinyl Chalcogenide + Terminal Alkyne | (Z)-Enyne | acs.org |

| Nickel-Catalyzed Coupling | Ni(dppe)Cl₂/CuI | (E,E)-Divinyl Chalcogenide + Terminal Alkyne | (E)-Enyne | acs.org |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | (E)-1-Iodo-2-arylselenoethylene + Terminal Alkyne | (E)-1-Arylseleno-1,3-enyne | tandfonline.com |

| Palladium-Catalyzed Hydroalkynylation | Pd(OAc)₂/Phosphine Ligand | Allene + Terminal Alkyne | (E)-1,3-Enyne | organic-chemistry.org |

Asymmetric Synthesis Approaches for Chiral Analogs

The introduction of chirality into molecules is a central theme in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. For analogs of this compound, chirality can be introduced at various positions, leading to a wide range of structurally diverse and potentially bioactive compounds.

Several catalytic strategies have been developed for the asymmetric synthesis of chiral enynes. These methods often rely on the use of chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts).

Transition-Metal Catalysis:

Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of chiral molecules containing the enyne motif. For example, the copper-catalyzed asymmetric hydroboration of 1,3-enynes using a chiral phosphine ligand such as (S,S)-Ph-BPE can produce chiral allenylboronates with high enantioselectivity (up to 99% ee). rsc.org These chiral allenes are versatile intermediates for further synthetic transformations. Another copper-catalyzed approach is the asymmetric allenylation of quinoline (B57606) N-oxides with 1,3-enynes, which affords chiral quinolinyl-substituted allenes in high yields and enantioselectivities. researchgate.net

Palladium catalysis has also been successfully employed for the synthesis of chiral enynes. A notable example is the palladium-catalyzed cross-coupling of chiral propargyl acetates with allyl boronates, which proceeds with excellent transfer of chirality to furnish chiral 1,5-enynes. organic-chemistry.org This method demonstrates high conservation of enantiomeric excess (>99% cee) across a range of substrates. organic-chemistry.org

Organocatalysis:

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids and bases have been utilized to catalyze the enantioselective formation of C-C bonds. For instance, chiral phosphoric acids can be used to catalyze the reaction between propargyl alcohols and trialkenylboroxines to produce chiral 1,4-enynes with high enantioselectivity.

The following table provides an overview of selected methods for the asymmetric synthesis of chiral enyne analogs.

Table 2: Methodologies for the Asymmetric Synthesis of Chiral Enyne Analogs

| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroboration | Cu(OAc)/(S,S)-Ph-BPE | 1,3-Enyne + Pinacolborane | Chiral Allenylboronate | Up to 99% | rsc.org |

| Asymmetric Allenylation | CuOAc/(S,S)-Ph-BPE | Quinoline N-oxide + 1,3-Enyne | Chiral Allenyl-quinoline | Up to 99% | researchgate.net |

| Asymmetric Allylic Alkylation | Copper/NHC Chiral Catalyst | Allylic Phosphate + Terminal Alkyne | Chiral 1,4-Enyne | Excellent | beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Palladium/Chiral Ligand | Chiral Propargyl Acetate + Allyl Boronate | Chiral 1,5-Enyne | >99% cee | organic-chemistry.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Copper(I)/Chiral Ligand | Azomethine Ylide + 1,3-Enyne | Chiral Poly-substituted Pyrrolidine | High | nih.gov |

Reaction Pathways and Mechanistic Investigations of 4 Ethoxybut 3 En 1 Yn 1 Yl Benzene

Reactivity at the Alkyne Moiety

The carbon-carbon triple bond in (4-Ethoxybut-3-en-1-yn-1-yl)benzene is a key site for a variety of chemical reactions, including nucleophilic and electrophilic additions, as well as cycloaddition reactions.

Nucleophilic and Electrophilic Additions to the Triple Bond

The alkyne functionality in this compound is susceptible to attack by both nucleophiles and electrophiles. The phenyl group attached to the alkyne influences the regioselectivity of these additions.

Nucleophilic Additions: Due to the sp-hybridization of the alkyne carbons, they exhibit a degree of electrophilicity, making them susceptible to nucleophilic attack. libretexts.org This reactivity is particularly pronounced in the presence of strong nucleophiles. While direct nucleophilic addition to unactivated alkynes can be sluggish, the presence of the phenyl group can influence the electron density of the triple bond. For instance, in reactions with organometallic reagents, the nucleophile would be expected to add to the carbon atom of the alkyne that is closer to the phenyl group, due to the stabilization of the resulting vinyl anion intermediate through resonance with the aromatic ring.

Electrophilic Additions: The electron-rich π-system of the alkyne is also a target for electrophiles. The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to alkynes is a well-established transformation. libretexts.orgchemistrysteps.com In the case of this compound, the addition of an electrophile (E⁺) would likely proceed via a vinyl cation intermediate. The stability of this intermediate is a crucial factor in determining the regioselectivity of the reaction. The phenyl group can stabilize an adjacent positive charge through resonance, suggesting that the electrophile will add to the terminal carbon of the alkyne, leading to the formation of a more stable benzylic vinyl cation. The subsequent attack by the nucleophile (Nu⁻) would then yield the final addition product.

| Reaction Type | Reagents | Expected Major Product | Mechanistic Notes |

| Hydrohalogenation | HCl, HBr | (Z/E)-1-Chloro-4-ethoxy-1-phenylbut-1-en-3-yne | Follows Markovnikov's rule, proceeding through a stable vinyl cation intermediate. chemistrysteps.com |

| Halogenation | Br₂, Cl₂ | (E)-1,2-Dihalo-4-ethoxy-1-phenylbut-1-en-3-yne | Typically proceeds via an anti-addition mechanism. |

Cycloaddition Reactions Involving the Alkyne (e.g., Azide-Alkyne Cycloaddition)

The alkyne moiety of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition of azides to alkynes. wikipedia.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. wikipedia.org

The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst is expected to yield a 1,4-disubstituted 1,2,3-triazole. The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. wikipedia.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also known and typically lead to the formation of the 1,5-regioisomer. wikipedia.orgwikipedia.org

| Catalyst | Azide Substrate | Expected Product (Regioisomer) | Typical Conditions |

| Copper(I) | Benzyl (B1604629) azide | 1-Benzyl-4-(2-ethoxyvinyl)-5-phenyl-1H-1,2,3-triazole | Various solvents (e.g., Cyrene™, DCM, DMF), often at room temperature. alfa-chemistry.com |

| Ruthenium | Phenyl azide | 1-Phenyl-5-(2-ethoxyvinyl)-4-phenyl-1H-1,2,3-triazole | Ruthenium complexes like Cp*RuCl(PPh₃)₂. wikipedia.org |

Reactivity at the Alkene Moiety

The double bond in the ethoxyvinyl group of this compound is an electron-rich enol ether, which dictates its reactivity towards electrophiles and in conjugate addition and radical processes.

Conjugate Addition Reactions

The conjugated system in this compound, while not a classic Michael acceptor, can potentially undergo conjugate addition-type reactions under specific conditions. However, the electron-donating nature of the ethoxy group makes the double bond nucleophilic, favoring attack by electrophiles rather than nucleophiles. For a true conjugate addition to occur, the system would typically require an electron-withdrawing group to activate the double bond. nih.govjove.com

In the context of related enyne systems, nucleophilic addition is more likely to occur at the alkyne, as previously discussed. However, if a strong electrophile were to activate the alkyne, it could potentially set up a scenario for a subsequent conjugate attack on the alkene, though this is less common.

Radical Processes and Oxidative Transformations of the Olefin

The enol ether functionality is susceptible to radical reactions and oxidative cleavage. Radical additions to the double bond can be initiated by radical initiators. Furthermore, the electron-rich nature of the enol ether makes it prone to oxidation.

Radical Cyclizations: In the presence of radical initiators, enynes can undergo cascade cyclizations. acs.orgnih.govrsc.orgrsc.org For this compound, a radical addition to the alkyne could be followed by an intramolecular cyclization onto the alkene, leading to the formation of cyclic products. The regioselectivity of such a cyclization would depend on the nature of the radical and the reaction conditions.

Oxidative Transformations: Enol ethers can be oxidized to α-hydroxy ketones or cleaved under oxidative conditions. The Rubottom oxidation, which uses a peroxyacid like m-CPBA, is a classic method for the α-hydroxylation of silyl (B83357) enol ethers, and a similar transformation could be envisioned for the ethoxyvinyl group, likely proceeding through an epoxide intermediate. wikipedia.orgalfa-chemistry.com Ozonolysis would lead to the cleavage of the double bond, yielding a formate (B1220265) ester and a phenyl-substituted acetylenic aldehyde.

| Reaction Type | Reagents | Expected Product | Key Features |

| Radical Cyclization | Radical initiator (e.g., AIBN), H-donor | Cyclic products | Intramolecular cyclization following initial radical attack on the alkyne. nih.gov |

| Oxidation | m-CPBA | Phenyl(2-ethoxy-2-hydroxyacetyl)acetylene | Analogous to Rubottom oxidation. alfa-chemistry.com |

| Ozonolysis | 1. O₃; 2. Me₂S | Phenylglyoxal, Ethyl formate | Cleavage of the double bond. |

Transformations Involving the Ethoxy Group

The ethoxy group in this compound is an ether linkage and can be cleaved under acidic conditions.

The acidic cleavage of ethers is a well-known reaction that typically requires strong acids like HBr or HI. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of the enol ether in this compound, acidic hydrolysis would lead to the formation of an enol, which would then tautomerize to the more stable keto form. This would result in the formation of 4-phenylbut-3-yn-2-one.

| Reaction | Reagents | Product | Mechanism |

| Acidic Hydrolysis | H₃O⁺ | 4-Phenylbut-3-yn-2-one | Protonation of the ether oxygen, followed by nucleophilic attack of water and tautomerization. masterorganicchemistry.com |

Ether Cleavage and Subsequent Functional Group Interconversions

The ethoxy group in this compound represents a key functional handle that can be manipulated to introduce further chemical diversity. Ether cleavage, typically achieved under acidic conditions, is a fundamental transformation that can initiate a cascade of subsequent reactions.

The most common method for ether cleavage involves treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which enhances its leaving group ability. masterorganicchemistry.comyoutube.com Following protonation, a nucleophile, such as the iodide or bromide ion, can attack the adjacent carbon atom. Given the primary nature of the ethyl group, this cleavage is likely to proceed through an S(_N)2 mechanism, resulting in the formation of ethanol (B145695) and a vinyl iodide intermediate. masterorganicchemistry.com

However, the vinylic nature of the carbon attached to the oxygen in the enol ether system makes direct nucleophilic attack at this position less favorable than at the ethyl group. Therefore, the initial products of ether cleavage would be the corresponding enol and iodoethane. The enol would then tautomerize to the more stable β-phenyl-α,β-unsaturated aldehyde.

Table 1: Products of Ether Cleavage of this compound under Acidic Conditions

| Reactant | Reagents | Major Organic Products | Mechanism |

| This compound | HI (aq), heat | 4-Phenylbut-3-ynal, Iodoethane | S(_N)2 on ethyl group |

Subsequent functional group interconversions of the resulting aldehyde can lead to a variety of other compounds. For instance, reduction with a mild reducing agent like sodium borohydride (B1222165) would yield the corresponding alcohol, while oxidation with an oxidizing agent like potassium permanganate (B83412) would produce the carboxylic acid.

Rearrangement Reactions Facilitated by Ether Proximity

The proximity of the ethoxy group to the conjugated enyne system can facilitate unique rearrangement reactions. Under thermal conditions, enyne ethers can undergo pericyclic reactions. One such possibility is a capes.gov.bracs.org-hydride shift, although this is less common. More significantly, thermolysis of enediynyl ethyl ethers can lead to a retro-ene reaction, generating an enyne-ketene intermediate. capes.gov.br This highly reactive ketene (B1206846) can then undergo further transformations, including cyclization reactions.

Another potential rearrangement is an acid-catalyzed Meyer-Schuster-like rearrangement. After protonation of the ether and loss of ethanol, a resulting vinyl cation could undergo rearrangement to form a more stable allenic cation, which upon hydration would lead to an α,β-unsaturated ketone.

Reactivity of the Aryl Moiety

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution, and its substitution pattern is influenced by the nature of the attached but-3-en-1-yn-1-yl group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (S(_E)Ar) is a characteristic reaction of benzene and its derivatives. wikipedia.orgmsu.edu The substituent already present on the ring dictates the position of the incoming electrophile. The (4-ethoxybut-3-en-1-yn-1-yl) group is an activating group and an ortho, para-director. The double and triple bonds in the side chain can donate electron density to the ring through resonance, thereby activating the ortho and para positions towards electrophilic attack. scielo.org.mxresearchgate.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Products |

| Nitration | NO(_2) | 1-(4-Ethoxybut-3-en-1-yn-1-yl)-2-nitrobenzene, 1-(4-Ethoxybut-3-en-1-yn-1-yl)-4-nitrobenzene |

| Halogenation | Br or Cl | 1-Bromo-2-(this compound, 1-Bromo-4-(this compound |

| Friedel-Crafts Acylation | RCO | 1-(4-Ethoxybut-3-en-1-yn-1-yl)-2-acetylbenzene, 1-(4-Ethoxybut-3-en-1-yn-1-yl)-4-acetylbenzene |

It is important to note that Friedel-Crafts alkylation may be complicated by the reactivity of the enyne system towards the Lewis acid catalyst. youtube.com

Metal-Catalyzed Coupling Reactions at the Benzene Ring

While the focus is often on the reactivity of the enyne moiety, the benzene ring can also participate in metal-catalyzed coupling reactions. For this to occur, the benzene ring would first need to be functionalized, for example, through halogenation as described above. The resulting aryl halide can then undergo a variety of coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds. These reactions typically employ a palladium catalyst. organic-chemistry.org

For instance, if the compound is first brominated at the para position, the resulting 1-bromo-4-(this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group at the para position of the benzene ring.

Intramolecular Cyclization and Rearrangement Processes

The conjugated enyne system in this compound is predisposed to undergo intramolecular cyclization reactions, often leading to the formation of new ring systems.

Competition Between Alternative Cyclization Pathways

Under thermal or photochemical conditions, or in the presence of transition metal catalysts, this compound can undergo various cyclization reactions. The specific pathway followed often depends on the reaction conditions and the presence of other reagents.

One of the most well-known reactions of enynes is the enyne metathesis, which can be catalyzed by ruthenium complexes like the Grubbs catalyst. chim.it In the case of this compound, an intramolecular ring-closing enyne metathesis (RCEYM) is not possible due to the linear nature of the substrate. However, intermolecular enyne cross-metathesis with another alkene could occur.

Another important cyclization pathway for enynes is the Myers-Saito and Schmittel cyclization, which involves the thermal generation of a biradical intermediate that can then abstract a hydrogen atom to form a new aromatic ring. However, this typically requires a 1,5-enyne system with an additional double bond.

A more plausible pathway for this compound involves a Nazarov-type cyclization of the corresponding divinyl ketone, which could be formed after hydrolysis of the enol ether and subsequent isomerization. The resulting 4-phenylbut-3-en-2-one could, under acidic conditions, undergo a 4π-electrocyclization to form a five-membered ring.

Furthermore, thermolysis of related enediynyl ethyl ethers has been shown to produce enyne-ketenes, which can then undergo Moore cyclization to form biradical species. capes.gov.br This suggests that under appropriate thermal conditions, this compound could potentially rearrange to a ketene intermediate, which would then be poised for cyclization. The competition between these and other potential cyclization pathways would be highly dependent on the specific reaction conditions employed.

Isomerization Studies of the En-yne System

The conjugated en-yne framework of this compound is susceptible to isomerization reactions, which can lead to the formation of various structural isomers. These transformations are often driven by the potential to form more thermodynamically stable products, such as conjugated dienes. The isomerization can proceed through several pathways, frequently facilitated by transition metal catalysts or thermal conditions.

In related systems, transition metals like palladium, platinum, ruthenium, and gold have been shown to be effective catalysts for the cycloisomerization of enynes. researchgate.netnih.gov For instance, platinum(II) chloride is known to catalyze the cyclization of enynes, while palladium(II), ruthenium(II), and rhodium(I) complexes are effective for cycloisomerization under mild conditions. researchgate.net Gold-catalyzed cycloisomerizations of enynes have also been extensively studied, offering a powerful tool for the synthesis of complex molecular architectures. nih.gov

A common isomerization pathway for en-ynes is the enyne metathesis, a bond reorganization reaction that can be either intermolecular (cross-enyne metathesis) or intramolecular (ring-closing enyne metathesis). organic-chemistry.org These reactions are typically catalyzed by ruthenium carbenes and result in the formation of 1,3-dienes. organic-chemistry.org The driving force for this transformation is the creation of a thermodynamically stable conjugated diene system. organic-chemistry.org

In the case of this compound, a plausible isomerization could involve a metal-catalyzed 1,3-hydrogen shift, which would convert the en-yne into a conjugated diene. The presence of the ethoxy group could influence the regioselectivity of this process. Another possibility is a cycloisomerization reaction, where the phenyl-substituted alkyne and the ethoxy-substituted alkene interact intramolecularly to form a cyclic product. The specific outcome would likely depend on the catalyst and reaction conditions employed.

A cobalt-catalyzed hydroboration of 4-phenyl-1-butyne, a related alkyne, has been shown to yield isomerized products in the absence of a sufficient amount of the borane (B79455) reagent, highlighting the propensity of such systems to undergo isomerization. acs.org

| Catalyst System | Potential Isomerization Product of this compound (Inferred) | Reference |

| Ruthenium Carbene | 1-Phenyl-4-ethoxy-1,3-butadiene | organic-chemistry.org |

| Platinum(II) Chloride | Cyclized products (e.g., substituted cyclobutenes or dihydronaphthalenes) | researchgate.net |

| Gold(I) Catalysts | Various cyclized or rearranged products | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling the reaction pathways and predicting the structures of the products. Mechanistic studies on analogous en-yne systems have revealed the involvement of various reactive intermediates, including radical species and organometallic complexes.

Investigation of Radical Intermediates and Pathways

While many en-yne reactions are believed to proceed through ionic or pericyclic pathways, the involvement of radical intermediates has also been proposed and, in some cases, demonstrated. Radical pathways can be initiated by thermal or photochemical means, or through single-electron transfer (SET) processes mediated by transition metals.

In the context of en-yne cyclizations, radical intermediates can be formed and lead to unique product distributions. For example, the photochemical radical bicyclization of 1,5-enynes has been developed to synthesize fluorenes and azepinones, where hybrid alkyl-palladium-radical species are proposed as key intermediates. acs.org The use of radical scavengers in mechanistic experiments can help to determine if a reaction proceeds through a radical pathway. For instance, the addition of radical scavengers like BHT or 1,1-diphenylethylene (B42955) did not inhibit a cobalt-catalyzed hydroboration, suggesting a non-radical pathway in that specific case. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. nih.govacs.orgresearchgate.netyoutube.com By performing reactions within the EPR spectrometer, it is possible to observe the signals of transient radical species, providing valuable information about their structure and concentration. For example, EPR has been used to study stable aromatic free radicals suspected as intermediates in carbonization processes. psu.edu

For this compound, a potential radical pathway could involve the homolytic cleavage of a C-H bond or addition of a radical initiator to the unsaturated system. The resulting radical could then undergo intramolecular cyclization. The stability of the potential radical intermediates, influenced by the phenyl and ethoxy groups, would play a significant role in determining the feasibility of such a pathway.

| Method | Application in Studying Radical Intermediates | Reference |

| Radical Scavenging Experiments | Indirectly probe the involvement of radical pathways. | acs.org |

| Electron Paramagnetic Resonance (EPR) | Directly detect and characterize radical species. | nih.govacs.org |

| Computational Studies (DFT) | Calculate the stability and reaction pathways of potential radical intermediates. | acs.org |

Analysis of Organometallic Intermediates in Catalytic Cycles

Transition metal-catalyzed reactions of en-ynes proceed through a series of organometallic intermediates that form a catalytic cycle. The characterization of these intermediates is key to understanding the reaction mechanism and optimizing the catalytic system.

In palladium-catalyzed en-yne reactions, palladacycles are often proposed as key intermediates. researchgate.netrsc.org These are cyclic compounds containing a carbon-palladium bond. The formation and reactivity of these palladacycles can be influenced by the ligands on the palladium center and the structure of the en-yne substrate. nih.govacs.orgmdpi.com For instance, N-heterocyclic carbene (NHC) ligated palladacycles have shown high catalytic activity in various cross-coupling reactions. mdpi.com

Gold-catalyzed cycloisomerizations of enynes are thought to proceed through the formation of gold-activated alkyne complexes, which can then be attacked by the tethered alkene. nih.govnih.govfrontiersin.org This can lead to the formation of vinyl-gold species or gold-carbene intermediates. rsc.org Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these different pathways and the structures of the organometallic intermediates. rsc.orgpku.edu.cn

For this compound, a catalytic cycle involving a transition metal (e.g., Pd, Pt, Au) would likely start with the coordination of the metal to the alkyne or alkene. This would be followed by an intramolecular cyclization to form a metallacyclic intermediate. Subsequent steps, such as reductive elimination or β-hydride elimination, would then release the product and regenerate the active catalyst. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are crucial for the characterization of stable organometallic intermediates that can be isolated from the reaction mixture. nih.gov

| Intermediate Type | Associated Catalytic System (Inferred for the target compound) | Key Characterization Techniques | Reference |

| Palladacycle | Palladium-catalyzed cycloisomerization | NMR, X-ray Crystallography | researchgate.netrsc.org |

| Platinum-alkenyl species | Platinum-catalyzed cycloisomerization | NMR | nih.gov |

| Gold-carbene/Vinyl-gold | Gold-catalyzed cycloisomerization | DFT calculations, Isotopic labeling | frontiersin.orgrsc.org |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic characterization data for the chemical compound this compound could not be located. As a result, a complete analysis according to the requested advanced spectroscopic methodologies cannot be provided at this time.

The inquiry sought to build a detailed article focusing on the structural elucidation of this compound through a variety of sophisticated analytical techniques. The intended report was to cover Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton elucidation, and two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC for comprehensive structural confirmation. Additionally, the plan was to incorporate Infrared (IR) Spectroscopy for the identification of characteristic functional group vibrations and Mass Spectrometry (MS), specifically High-Resolution Mass Spectrometry (HRMS), for accurate molecular weight determination and fragmentation analysis.

While general principles of these techniques can be applied to predict the expected spectroscopic features of this compound, the generation of a scientifically rigorous and accurate article requires experimentally obtained and peer-reviewed data. Such data would include precise chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR, correlation peaks for 2D NMR, specific vibrational frequencies (in cm⁻¹) for IR spectroscopy, and exact mass-to-charge ratios (m/z) for HRMS.

The absence of this specific information in the public domain prevents the creation of the requested detailed research findings and data tables. It is possible that the compound has been synthesized but its characterization data has not been published, or it may be a novel compound that has not yet been reported in the literature.

Further research in synthetic chemistry literature, particularly focusing on Sonogashira couplings, alkyne functionalization, or the synthesis of enyne ethers, may in the future reveal the synthesis and corresponding spectroscopic analysis of this compound. Until such information becomes available, a detailed article on its advanced spectroscopic characterization cannot be compiled.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For a substance like (4-Ethoxybut-3-en-1-yn-1-yl)benzene, GC-MS is instrumental in verifying its purity and confirming its molecular weight.

In a typical GC-MS analysis, the sample is volatilized and introduced into a gas chromatograph, where it traverses a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. Due to its specific volatility and polarity, this compound will exhibit a characteristic retention time under defined chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of a single, sharp peak at a specific retention time would be a strong indicator of the sample's high purity.

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion (M⁺•) but also induces fragmentation of the molecule into smaller, charged species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (molar mass: 172.23 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 172. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways would likely involve the cleavage of the ethoxy group and fragmentation of the butene-yne chain.

A plausible fragmentation pattern is detailed in the table below. It is important to note that while direct experimental data for this specific molecule is not widely published, the predicted fragments are based on established principles of mass spectrometry for related structural motifs, such as ethers and phenylalkynes.

| m/z | Predicted Fragment Ion | Plausible Neutral Loss | Significance |

|---|---|---|---|

| 172 | [C₁₂H₁₂O]⁺• | - | Molecular Ion |

| 143 | [C₁₀H₇O]⁺ | •CH₂CH₃ (Ethyl radical) | Loss of the ethyl group from the ethoxy moiety |

| 128 | [C₁₀H₈]⁺• | CH₃CHO (Acetaldehyde) | McLafferty-type rearrangement or cleavage of the ethoxy group |

| 115 | [C₉H₇]⁺ | C₂H₅O• (Ethoxy radical) | Cleavage of the C-O bond |

| 102 | [C₈H₆]⁺• | C₄H₆O | Fragmentation of the side chain |

| 77 | [C₆H₅]⁺ | C₆H₇O | Phenyl cation |

The identification of these characteristic fragments in the mass spectrum would provide strong evidence for the structure of this compound. The relative abundances of these fragments are dependent on their stability.

Complementary Spectroscopic and Analytical Techniques

While GC-MS provides invaluable information on purity and molecular structure, a comprehensive characterization often necessitates the use of complementary techniques.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, particularly for compounds with conjugated systems. The extended π-system of this compound, which encompasses the phenyl ring, the double bond, and the triple bond, is expected to give rise to characteristic absorption bands in the UV region.

The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For conjugated systems, these π → π* transitions are of lower energy (longer wavelength) compared to isolated chromophores. The presence of the phenyl group and the enyne moiety will influence the position and intensity of the absorption maxima (λ_max).

Based on data from structurally related conjugated systems, such as phenyl-substituted enynes and other aromatic compounds, the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is anticipated to exhibit strong absorption bands. The exact λ_max values are sensitive to the solvent polarity and the specific conformation of the molecule.

| Predicted Transition | Expected λmax Range (nm) | Significance |

|---|---|---|

| π → π* | 250 - 350 | Characteristic of the extended conjugated system |

The molar absorptivity (ε) associated with this transition is expected to be high, indicative of a strongly allowed electronic transition.

X-ray Crystallography for Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. While this compound may be a liquid or

Computational and Theoretical Studies on 4 Ethoxybut 3 En 1 Yn 1 Yl Benzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape, stability, and electron distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules. youtube.comreddit.com The geometry of (4-Ethoxybut-3-en-1-yn-1-yl)benzene can be optimized using DFT methods, most commonly with hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-31G(d,p) or 6-311+G(2d,p). researchgate.netnih.govinpressco.com This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure.

Table 5.1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C≡C | ~1.21 Å |

| C=C | ~1.34 Å | |

| C-C (alkyne-alkene) | ~1.43 Å | |

| C-C (phenyl-alkyne) | ~1.44 Å | |

| C-O (vinyl) | ~1.36 Å | |

| C-O (ethyl) | ~1.43 Å | |

| Bond Angle | C-C≡C | ~178° |

| C=C-C | ~125° | |

| C=C-O | ~124° | |

| Dihedral Angle | C(phenyl)-C≡C-C | ~0° (planar) |

Note: These values are representative estimates based on DFT calculations of similar conjugated enyne systems. researchgate.netinpressco.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

For this compound, the HOMO is expected to have significant electron density spread across the entire conjugated π-system, including the phenyl ring, the double bond, and the triple bond. The electron-donating nature of the oxygen atom in the ethoxy group would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO would also be distributed across the conjugated system. The presence of both electron-donating (ethoxy) and conjugating (phenyl) substituents allows for the fine-tuning of these orbital energies. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. libretexts.org

Table 5.2: Predicted Frontier Orbital Energies

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -5.5 to -6.5 eV | Indicates nucleophilic character; influenced by the ethoxy group. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electrophilic character; distributed over the π-system. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Suggests moderate reactivity, typical for extended conjugated systems. |

Note: Values are estimates derived from DFT calculations on analogous conjugated molecules. researchgate.netresearchgate.net The exact values depend on the level of theory and solvent model used.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the entire energy landscape of a chemical reaction, identifying intermediates and, most importantly, transition states. ims.ac.jpyoutube.com For enynes like this compound, a common and synthetically valuable transformation is metal-catalyzed cycloisomerization. wikipedia.orgnih.gov Catalysts based on gold, platinum, or palladium are often used to trigger these rearrangements. nih.gov

A plausible reaction pathway to model would be a gold(I)-catalyzed 5-exo-dig cyclization. The mechanism would likely involve:

Coordination of the π-acidic gold(I) catalyst to the alkyne moiety, activating it towards nucleophilic attack.

Intramolecular attack of the double bond onto the activated alkyne, forming a five-membered ring and a vinyl-gold intermediate.

Protodeauration or subsequent rearrangement to yield the final cyclic product.

DFT calculations can be used to locate the geometry of the transition state for the key ring-closing step. fossee.in Frequency calculations are then performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Such studies can explain or predict regioselectivity and stereoselectivity in complex transformations. researchgate.netacs.org

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine and highly valuable application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach, typically used with functionals like B3LYP. gaussian.comyoutube.com The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nyu.edunih.govresearchgate.net This methodology has proven effective for resolving ambiguities in experimental assignments and confirming stereochemistry. mdpi.comidc-online.com

Table 5.3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl (ortho, meta, para) | 7.2 - 7.6 | 128 - 132 |

| Alkynyl (C-Ph) | - | ~85 |

| Alkynyl (C-ene) | - | ~95 |

| Vinylic (α to O) | 6.0 - 6.5 | ~140 |

| Vinylic (β to O) | 4.5 - 5.0 | ~90 |

| Ethoxy (-OCH₂-) | 3.8 - 4.2 | ~65 |

| Ethoxy (-CH₃) | 1.2 - 1.5 | ~15 |

Note: These are estimated chemical shifts based on GIAO-DFT calculations for similar functional groups. mdpi.com Actual values can be influenced by solvent and conformational effects.

Vibrational Frequencies: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. brehm-research.dearxiv.org A harmonic frequency calculation, performed after geometry optimization, yields a set of normal modes and their corresponding frequencies. These harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity. mdpi.comwhiterose.ac.uk To improve accuracy, scaling factors are often applied, or more computationally expensive anharmonic calculations are performed. These calculations are particularly useful for identifying characteristic functional group stretches, such as the C≡C, C=C, and C-O vibrations in the molecule. researchgate.net

Table 5.4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡C Stretch | Alkyne | 2100 - 2150 | Medium-Weak |

| C=C Stretch | Alkene | 1640 - 1660 | Medium |

| C-O Stretch | Vinyl Ether | 1200 - 1250 | Strong |

| =C-H Bending | Alkene | 850 - 950 | Strong |

| Aromatic C-H Stretch | Phenyl | 3000 - 3100 | Medium |

Note: Frequencies are approximate and based on typical values for these functional groups from DFT calculations.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative energies. pressbooks.pub For this compound, significant conformational flexibility exists, primarily due to rotation around the C(vinyl)-O, O-C(ethyl), and C(ethyl)-C(methyl) single bonds.

The relative orientation of the ethoxy group with respect to the double bond is particularly important. The molecule can exist in different planar or near-planar arrangements to maximize conjugation or minimize steric strain. For example, rotation around the C(vinyl)-O bond can lead to s-cis and s-trans conformers. The stability of these conformers is governed by a balance of steric interactions and electronic effects like hyperconjugation. bham.ac.uk In alkenes with allylic substituents, A¹,³-strain (steric repulsion between a substituent on the double bond and one on the allylic carbon) can influence conformational preferences. A similar principle applies here between the ethoxy group and the rest of the enyne chain.

Computational methods can map the potential energy surface by systematically rotating the dihedral angles of interest. This allows for the identification of all low-energy conformers and the energy barriers for interconversion between them. Understanding the conformational landscape is critical, as the dominant conformer(s) in solution will dictate the molecule's observed properties and reactivity. utdallas.edu

Potential Research Applications and Advanced Chemical Materials Contexts

As Crucial Building Blocks in Complex Organic Synthesis

The unique combination of an electron-rich double bond, a reactive terminal alkyne, and a phenyl group makes (4-Ethoxybut-3-en-1-yn-1-yl)benzene a versatile precursor for the construction of intricate organic molecules.

Precursors for Diverse Heterocyclic Compounds (e.g., Pyrazoles, Quinolines, Triazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. This compound and its analogs are highly effective precursors for a variety of these important scaffolds.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-alkoxy-α,β-unsaturated ketones, with hydrazine (B178648) derivatives is a classical and reliable method for pyrazole (B372694) synthesis. nih.gov In this context, compounds structurally similar to this compound, such as 4-alkoxy-4-aryl-1,1,1-trifluoro-3-buten-2-ones, react with thiosemicarbazide (B42300) to form pyrazole intermediates. nih.gov The en-yne moiety of this compound can be seen as a masked 1,3-dicarbonyl system, which upon hydration or oxidation would generate a suitable precursor for cyclocondensation with hydrazines to yield substituted pyrazoles. nih.gov

Quinolines: While direct synthesis of quinolines from this compound is not extensively documented, the reactivity of the en-yne system suggests plausible synthetic routes. For instance, acid-catalyzed reaction with anilines could potentially lead to quinoline (B57606) derivatives through a cascade of reactions involving nucleophilic attack of the aniline, cyclization, and subsequent aromatization.

Triazoles: 1,2,3-Triazoles are readily accessible through the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.gov The terminal alkyne functionality of this compound makes it an ideal substrate for this reaction with various organic azides, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov This approach is known for its high efficiency and broad substrate scope. nih.gov Furthermore, 1,2,4-triazoles can also be synthesized from precursors derived from compounds analogous to this compound. nih.govbeilstein-journals.org

| Heterocycle | Synthetic Precursor(s) | Key Reaction Type |

| Pyrazole | This compound (or its derivatives) and Hydrazines | Cyclocondensation |

| Quinoline | This compound and Anilines | Acid-catalyzed cyclization |

| 1,2,3-Triazole | This compound and Organic Azides | Huisgen 1,3-dipolar cycloaddition |

| 1,2,4-Triazole | Derivatives of this compound | Multi-step synthesis |

Facilitating the Synthesis of Elaborate Carbon Skeletons and Functionalized Conjugated Systems

The conjugated en-yne framework of this compound is a valuable platform for the construction of complex carbon skeletons and extended π-systems. The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to create larger conjugated structures like phenyl-ethynyl architectures. nih.gov The double bond can also be functionalized through various addition reactions, further increasing molecular complexity.

Contribution to the Synthesis of "Privileged Scaffolds" in Chemical Research

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.gov Pyrazoles are considered a prime example of such a scaffold due to their wide range of biological activities. nih.govnih.gov By serving as a versatile precursor to pyrazoles and other heterocycles like triazoles, this compound contributes to the synthesis of these important molecular architectures. nih.govnih.govnih.gov The ability to readily introduce substituents on the phenyl ring and modify the heterocyclic core allows for the generation of large libraries of compounds for biological screening.

Integration into Polymer and Materials Science Research

The unique electronic and structural features of this compound also make it an attractive candidate for applications in materials science, particularly in the development of novel polymers.

Monomers for the Construction of Novel Polymer Architectures

The presence of both a polymerizable alkyne and a vinyl ether moiety suggests that this compound could serve as a monomer for the synthesis of novel polymer architectures. Depending on the polymerization conditions, either the alkyne or the double bond could be selectively polymerized, or both could be involved in the formation of cross-linked materials. The resulting polymers would possess unique properties stemming from the combination of a rigid phenyl-alkynyl backbone and flexible ethoxy side chains.

Precursors for Optoelectronic Materials and Conjugated Polymers

Conjugated polymers are a class of materials with alternating single and multiple bonds that exhibit interesting electronic and optical properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and sensors. nih.gov The en-yne structure of this compound makes it a potential precursor for the synthesis of conjugated polymers. For instance, oxidative coupling of the terminal alkyne could lead to the formation of poly(phenylene ethynylene) (PPE) type polymers. These polymers are known for their strong luminescence in both solution and the solid state. nih.gov The ethoxy group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their incorporation into devices.

| Application Area | Potential Role of this compound | Resulting Material/System |

| Polymer Architectures | Monomer in polymerization reactions | Novel polymers with unique backbones and side chains |

| Optoelectronic Materials | Precursor for conjugated polymers | Poly(phenylene ethynylene)s and other luminescent polymers |

Exploration in Supramolecular Chemistry and Self-Assembly Processes (upon appropriate functionalization)

A comprehensive review of available scientific literature reveals a notable absence of specific studies focused on the supramolecular chemistry and self-assembly processes of this compound. While the constituent functional groups—a phenyl ring, an enyne system, and an ethoxy group—are common building blocks in supramolecular chemistry, research dedicated to this particular molecule's self-assembly behavior upon functionalization has not been identified in published academic or patent literature.

The phenyl group can participate in π-π stacking interactions, a fundamental driving force in the self-assembly of many aromatic compounds. For instance, benzene-1,3,5-tricarboxamide (B1221032) derivatives are well-known for their ability to form ordered, one-dimensional nanostructures through a combination of π-stacking and hydrogen bonding. rsc.org Furthermore, the introduction of functional groups to aromatic cores, such as in the case of azobenzene-functionalized pyrene (B120774) derivatives, has been shown to direct the formation of specific aggregated structures like rectangular sheets.

The enyne moiety, a conjugated system of a double and a triple bond, offers a rigid and linear scaffold that can influence the geometry of potential supramolecular architectures. The ethoxy group can engage in hydrogen bonding if suitable donor groups are present on interacting molecules and can also influence the solubility and packing of the molecules.

Despite these promising structural features, there is no specific research detailing how the functionalization of this compound would lead to specific self-assembled structures. The potential for this compound to act as a component in liquid crystals, gels, or other ordered materials remains a theoretical consideration awaiting experimental validation.

Investigation of Catalytic Properties (e.g., as Ligands or Active Species in Organometallic Catalysis)

There is currently a lack of specific research in the scientific literature detailing the investigation of the catalytic properties of this compound, either as a ligand or as an active species in organometallic catalysis.

The enyne functional group is known to be reactive and can participate in various transition metal-catalyzed reactions. For instance, 1,3-enynes can undergo transformations such as hydroalkynylation when treated with a combination of palladium, copper, and boron catalysts. However, these studies focus on the transformation of the enyne itself rather than its use as a ligand.

Similarly, there is no evidence of this compound being investigated as a catalytically active species. While related structures, such as chalcones (1,3-diphenyl-2-propen-1-one derivatives), have been explored for their biological activities, this does not directly translate to catalytic applications in the chemical industry. researchgate.net The potential for this compound to participate in or catalyze organic reactions remains an unexplored area of research.

Conclusion and Future Research Directions

Summary of the Current Academic Landscape Pertaining to (4-Ethoxybut-3-en-1-yn-1-yl)benzene

The current academic landscape for the specific compound this compound is largely uncharted, with a notable absence of dedicated research on its synthesis, reactivity, or applications. However, the broader class of enynes, to which this molecule belongs, is the subject of intense and fruitful investigation. Enynes are recognized as exceptionally versatile building blocks in organic synthesis due to the dual reactivity of the alkene and alkyne moieties. Research has been heavily focused on the transition-metal-catalyzed transformations of enynes, leading to the development of powerful methods for the construction of complex molecular architectures. researchgate.netnih.govorganic-chemistry.org The primary areas of exploration include metathesis, cycloisomerization, and various functionalization reactions. researchgate.netrsc.org While direct studies on this compound are not available, the extensive knowledge base for similar enyne systems provides a solid foundation for predicting its chemical behavior and potential utility. The academic landscape is thus characterized by a significant opportunity for new discoveries, with the potential to build upon the well-established principles of enyne chemistry.

Identification of Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of this compound itself represents an unexplored synthetic avenue. Drawing from general strategies for enyne synthesis, several plausible routes can be envisioned, although they have not been specifically applied to this target. One potential approach involves the coupling of a terminal alkyne, such as phenylacetylene (B144264), with a suitable vinyl ether derivative. Methodological advancements in cross-coupling reactions, particularly Sonogashira or similar palladium-catalyzed couplings, could be adapted for this purpose.

Further, the development of stereoselective methods to control the geometry of the double bond in this compound would be a significant advancement. The use of stereodefined vinyl organometallic reagents or stereoselective olefination reactions could provide access to either the (E) or (Z) isomer with high selectivity. The exploration of greener synthetic routes, perhaps employing more earth-abundant catalysts like copper or iron, also presents an open area for investigation in the synthesis of this and related enynes. rsc.org

| Potential Synthetic Route | Key Reaction Type | Potential Catalyst | Precursors |

| Route A | Sonogashira Coupling | Palladium/Copper | Phenylacetylene, (E/Z)-1-bromo-2-ethoxyethene |

| Route B | Wittig-type Reaction | Ylide Reagent | Phenylethynyl-phosphonium salt, Ethoxyacetaldehyde |

| Route C | Hydroalkynylation | Gold/Platinum Catalyst | Phenylacetylene, Ethoxyacetylene |

This table presents hypothetical synthetic routes based on established methodologies in enyne synthesis.

Proposed Investigations into Novel Reactivity Patterns and Deeper Mechanistic Insights

The reactivity of this compound is anticipated to be rich and varied, offering numerous avenues for investigation. A primary area of focus should be its behavior in metal-catalyzed cycloisomerization reactions. researchgate.net The substitution pattern of this enyne, with an ethoxy group on the double bond and a phenyl group on the alkyne, could lead to unique regiochemical and stereochemical outcomes compared to simpler enyne systems. Detailed mechanistic studies, potentially employing computational methods like Density Functional Theory (DFT), could provide valuable insights into the transition states and intermediates involved in these transformations. nih.govacs.org

Investigations into the divergent reactivity of this compound under different catalytic systems (e.g., gold, platinum, ruthenium) would be highly valuable. organic-chemistry.orgresearchgate.netacs.org For instance, gold catalysts might favor cyclization pathways involving the ethoxy group as an internal nucleophile, while ruthenium catalysts could promote enyne metathesis. nih.govorganic-chemistry.org The impact of the electron-donating ethoxy group on the reactivity of the double bond and the electron-withdrawing nature of the phenylacetylene moiety on the alkyne could lead to novel reactivity patterns not yet observed for other enynes.

| Proposed Reaction Type | Potential Catalyst | Expected Product Class | Area for Mechanistic Study |

| Enyne Metathesis | Grubbs-type Ruthenium Catalyst | Substituted 1,3-dienes | "Ene-first" vs. "Yne-first" pathway organic-chemistry.org |

| Cycloisomerization | Gold(I) or Platinum(II) Catalyst | Functionalized carbo- and heterocycles | Role of the ethoxy group as a participating nucleophile |

| Hydrofunctionalization | Copper or Palladium Catalyst | Densely functionalized alkenes | Regio- and stereoselectivity of addition |

| [2+2] Cycloaddition | Lewis Acid or Photochemical | Cyclobutene derivatives | Influence of substituents on reaction efficiency |

This table outlines potential reactivity studies and areas for deeper mechanistic understanding.

Outlook for Emerging Areas of Application in the Broader Chemical Sciences

While specific applications for this compound have not been explored, its structure suggests potential utility in several areas of the chemical sciences. The conjugated enyne system is a key feature in many functional organic materials. Upon polymerization or incorporation into larger conjugated systems, materials derived from this compound could exhibit interesting photophysical or electronic properties. The presence of the phenyl and ethoxy groups allows for fine-tuning of these properties. For example, the synthesis of novel dienyne structures through reactions of this compound could lead to new chromophores or molecular wires. nih.gov

Furthermore, the products derived from the cycloisomerization or functionalization of this compound could serve as valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The ability to rapidly construct diverse molecular scaffolds from a single, readily accessible starting material is a central goal in modern organic synthesis, and this compound could prove to be a valuable platform for such endeavors.

Future Prospects for the Rational Design and Synthesis of Related Functional Molecules